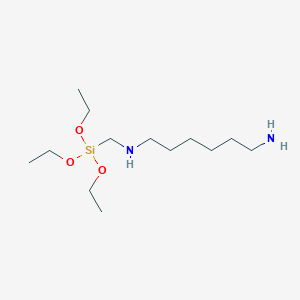

N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-(triethoxysilylmethyl)hexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32N2O3Si/c1-4-16-19(17-5-2,18-6-3)13-15-12-10-8-7-9-11-14/h15H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQTYXHHYIJDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CNCCCCCCN)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32N2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164751 | |

| Record name | 1,6-Hexanediamine, N-((triethoxysilyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15129-36-9 | |

| Record name | N1-[(Triethoxysilyl)methyl]-1,6-hexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15129-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexanediamine, N-((triethoxysilyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015129369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediamine, N-((triethoxysilyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(6-Aminohexyl)aminomethyltriethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE?

An In-Depth Technical Guide to N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE

Introduction

This compound is a bifunctional organosilane that serves as a versatile molecular bridge between inorganic and organic materials.[1] Classified as a diamino-functional silane coupling agent, its unique structure, featuring a long, flexible hydrocarbon chain, terminal primary and internal secondary amino groups, and a hydrolyzable triethoxysilyl group, enables it to impart significant performance enhancements in a wide array of applications, from advanced coatings and adhesives to surface modification and bioconjugation.[1][2] This guide provides a detailed exploration of its core chemical properties, reaction mechanisms, and practical applications for professionals in research and development.

Molecular Structure and Physicochemical Properties

The defining characteristic of this compound is its dual reactivity. The molecule consists of two key domains: an inorganic-reactive triethoxysilane head and an organic-reactive diamino tail, connected by a flexible seven-carbon spacer. This structure allows it to chemically bond to both inorganic substrates (like glass, metals, and silica) and organic polymers or biomolecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 15129-36-9 | [2][3][4][5][6] |

| Molecular Formula | C13H32N2O3Si | [2][3][4][6] |

| Molecular Weight | 292.50 g/mol | [3][4] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Purity | Typically ≥ 92% | [3][4][5] |

| Density | ~0.93 g/cm³ | [4][5] |

| Boiling Point | 160 °C @ 0.1 mmHg | [4] |

| Flash Point | >110 °C | [4] |

| IUPAC Name | N'-(triethoxysilylmethyl)hexane-1,6-diamine | [4][6] |

Core Chemical Reactivity

The utility of this silane is rooted in the distinct reactivity of its two functional ends. Understanding these reactions is critical for its effective application.

The Triethoxysilane Group: Hydrolysis and Condensation

The silicon center is bonded to three ethoxy groups, which are susceptible to hydrolysis. This reaction is the foundational step for bonding to inorganic surfaces.

-

Hydrolysis: In the presence of water, the ethoxy groups (Si-OCH2CH3) are replaced by hydroxyl groups (Si-OH), forming a reactive silanol intermediate and releasing ethanol as a byproduct.[7][8] This reaction can be catalyzed by either acid or base.[8][9][10]

-

Acid-Catalyzed: The reaction is initiated by protonation of the ethoxy oxygen, making the silicon atom more electrophilic and susceptible to attack by water.[9][10]

-

Base-Catalyzed: A hydroxide ion directly attacks the silicon atom, displacing the ethoxy group.[9][10] The rate of condensation is significantly accelerated at higher pH.[9]

-

-

Condensation: The newly formed, highly reactive silanol groups can then condense in two ways:

-

Surface Bonding: They react with hydroxyl groups on the surface of an inorganic substrate (e.g., Si-OH on glass) to form stable, covalent siloxane bonds (Si-O-Substrate).[9] This is the primary mechanism for surface modification.[11]

-

Self-Condensation: Silanol groups on adjacent silane molecules can react with each other to form a cross-linked polysiloxane network (Si-O-Si).[9] The extent of this self-condensation influences the thickness and stability of the deposited film.[12]

-

The amine functionalities within the molecule can auto-catalyze the hydrolysis and condensation reactions, making aminosilanes more reactive than other silanes and often mitigating the need for external catalysts or extensive curing.[11][12]

The Diamino Functional Group: Organic Reactivity

The molecule contains both a primary (-NH2) and a secondary (-NH-) amine, separated by a hexyl chain.[2] These groups are nucleophilic and basic, allowing them to react with a variety of organic functional groups and polymer resins. This reactivity is key to its function as a coupling agent, enabling strong adhesion to materials such as:

-

Epoxies

-

Polyurethanes

-

Polyamides

-

Polyesters[2]

The long, flexible spacer arm provides enhanced compatibility and mobility compared to shorter-chain aminosilanes, improving interaction with organic matrices.[2]

Mechanism of Action as a Coupling Agent

As a coupling agent, this compound functions as a molecular bridge, chemically linking an inorganic filler or surface to an organic resin matrix.[1]

-

Inorganic Surface Reaction: The triethoxysilane end of the molecule hydrolyzes and bonds to the inorganic surface, as described above.

-

Organic Matrix Interaction: The amino-functional tail extends away from the surface into the organic matrix.

-

Covalent/Polar Bonding: During curing or processing, the amino groups form covalent bonds or strong polar interactions (e.g., hydrogen bonds) with the polymer, effectively stitching the two disparate phases together at the molecular level.[1]

This bridging action dramatically improves interfacial adhesion, leading to enhanced mechanical properties (e.g., strength, durability) and resistance to moisture and chemical attack.[1]

Practical Applications and Protocols

The unique chemical properties of this silane make it invaluable in several fields.

Key Applications

-

Adhesion Promoter: Used in adhesives, sealants, and coatings to improve the bond between organic resins and inorganic substrates like glass and metal.[1][2]

-

Surface Modifier: Modifies the surface properties of inorganic fillers (e.g., silica, glass beads) to make them more compatible with organic polymers in composites.[2][11]

-

Bioconjugation: The amine groups provide reactive sites for immobilizing biomolecules, such as DNA or proteins, onto surfaces for diagnostic arrays and biosensors.[13]

-

Polymer Synthesis: Acts as a functional monomer in the synthesis of silane-modified polymers.[2]

Example Protocol: Silanization of Glass Surfaces for Microarray Applications

This protocol outlines a standard procedure for functionalizing glass slides with an amine-reactive layer, suitable for subsequent biomolecule attachment.[14]

Materials:

-

Glass microscope slides

-

Piranha solution (7:3 mixture of concentrated H2SO4:30% H2O2) - EXTREME CAUTION

-

Anhydrous Toluene

-

This compound (2% v/v solution in anhydrous toluene)

-

Ethanol and Deionized Water

Methodology:

-

Surface Cleaning & Activation:

-

Immerse glass slides in Piranha solution for 30 minutes to clean and generate surface silanol (-OH) groups. (Safety Note: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood).

-

Rinse slides thoroughly with copious amounts of deionized water.

-

Dry the slides completely in an oven at 110 °C for at least 15 minutes.

-

-

Silanization:

-

Rinsing and Curing:

-

Verification:

-

The now functionalized surface should exhibit a change in wettability, which can be verified by contact angle measurements. The amine-terminated surface will be more hydrophilic than bare glass after rigorous cleaning but will have distinct properties for subsequent reaction steps.

-

Handling and Storage

This compound is moisture-sensitive due to the reactivity of the triethoxysilane group.[15]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container to prevent hydrolysis.[2][15]

-

Handling: Avoid contact with skin and eyes. Wear appropriate protective gear, including gloves and safety glasses.[15] It is harmful if swallowed and can cause skin and eye irritation.[4][15] Handle in a well-ventilated area to avoid inhaling vapors.[15] On contact with water, it liberates ethanol.[15]

References

-

Changfu Chemical. This compound CAS 15129-36-9. Available from: [Link]

-

ePrints Soton. Surface Modification of Glass Beads with an Aminosilane Monolayer. Available from: [Link]

-

Chemsrc. CAS#:15129-36-9 | this compound. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Gelest. Safety Data Sheet: this compound, 92%. Available from: [Link]

-

Vandenberg, L. J., et al. (2011). How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir. Available from: [Link]

-

Stuart, C. (2021). Surface Modification of Glass Slides with Aminosilanes for Microarray Use. Methods in Molecular Biology. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science of Bonding: Why this compound is Essential for Adhesives. Available from: [Link]

-

ResearchGate. Surface Modification of Polymers with 3-Aminopropyltriethoxysilane as a General Pretreatment for Controlled Wettability. Available from: [Link]

-

ResearchGate. The bis-amino surface modification process and bonding reaction for PET... Available from: [Link]

-

Changfu Chemical. N-(6-Aminohexyl)aminopropyltrimethoxysilane CAS: 51895-58-0. Available from: [Link]

-

Gelest, Inc. N-(6-AMINOHEXYL)AMINOPROPYLTRIMETHOXYSILANE, 95%. Available from: [Link]

-

ResearchGate. Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. Available from: [Link]

-

AFINITICA. The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Available from: [Link]

-

Brinker, C.J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. Available from: [Link]

-

Gelest. Safety Data Sheet: N-(6-AMINOHEXYL)AMINOPROPYLTRIMETHOXYSILANE, 95%. Available from: [Link]

-

Al-Oweini, R., & El-Rassy, H. (2014). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS 15129 36 9| Changfu Chemical [cfsilicones.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. CAS#:15129-36-9 | this compound | Chemsrc [chemsrc.com]

- 6. This compound | C13H32N2O3Si | CID 27058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. N-(6-AMINOHEXYL)AMINOPROPYLTRIMETHOXYSILANE, 95% | [gelest.com]

- 14. Surface Modification of Glass Slides with Aminosilanes for Microarray Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. s3.amazonaws.com [s3.amazonaws.com]

An In-Depth Technical Guide to the Synthesis and Characterization of N-(6-Aminohexyl)aminomethyltriethoxysilane for Advanced Biomedical Applications

Abstract

This technical guide provides a comprehensive overview of N-(6-aminohexyl)aminomethyltriethoxysilane, a diamino-functionalized organosilane with significant potential in the fields of materials science, drug development, and biotechnology. We will delve into a detailed, scientifically-grounded synthesis protocol, thorough characterization methodologies, and explore its applications as a versatile linker for surface functionalization and bioconjugation. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this molecule for advanced applications.

Introduction: The Versatility of Diamino-Functionalized Silanes

This compound (CAS No. 15129-36-9) is a bifunctional organosilane characterized by the presence of both a primary and a secondary amine, alongside a hydrolyzable triethoxysilyl group. This unique structure allows it to act as a molecular bridge, covalently bonding inorganic substrates (such as glass, silica, and metal oxides) to organic molecules and polymers.[1] The triethoxysilyl moiety facilitates strong adhesion to surfaces through the formation of stable siloxane bonds, while the diamino-functional "tail" provides reactive sites for further chemical modification.[2]

The presence of two amine groups with different reactivities (primary and secondary) offers a nuanced platform for multi-step conjugation strategies. This, combined with the flexible hexyl spacer, makes this compound a particularly attractive candidate for applications requiring specific spatial orientation and controlled surface chemistry, such as in the development of targeted drug delivery systems and biosensors.

Synthesis of this compound: A Plausible Protocol

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature, a plausible and chemically sound method can be derived from established reactions of similar organosilanes. The most logical approach involves the nucleophilic substitution reaction between (chloromethyl)triethoxysilane and a molar excess of 1,6-hexanediamine. The excess of the diamine is crucial to minimize the formation of the double-substituted by-product.

Reaction Principle

The synthesis is based on a standard SN2 reaction where the primary amine of 1,6-hexanediamine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group in (chloromethyl)triethoxysilane. The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the reactants and to avoid unwanted hydrolysis of the triethoxysilyl group. A non-nucleophilic base is often added to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | CAS Number | Molar Mass ( g/mol ) |

| (Chloromethyl)triethoxysilane | 15267-95-5 | 226.75 |

| 1,6-Hexanediamine | 124-09-4 | 116.21 |

| Triethylamine | 121-44-8 | 101.19 |

| Acetonitrile (anhydrous) | 75-05-8 | 41.05 |

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with 1,6-hexanediamine (e.g., 5 equivalents) and anhydrous acetonitrile.

-

Addition of Reactants: A solution of (chloromethyl)triethoxysilane (1 equivalent) in anhydrous acetonitrile is added dropwise to the stirred solution of 1,6-hexanediamine.

-

Reaction Conditions: After the addition is complete, triethylamine (1.1 equivalents) is added, and the reaction mixture is heated to reflux (approximately 82°C for acetonitrile) for several hours (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The precipitated triethylamine hydrochloride is removed by filtration. The solvent and excess 1,6-hexanediamine are removed from the filtrate under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

In-depth Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons), the methylene protons of the hexyl chain, the methylene group adjacent to the silicon atom, and the N-H protons of the primary and secondary amines.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule, confirming the presence of the ethoxy groups, the hexyl chain, and the methylene group attached to the silicon.

Predicted ¹H and ¹³C NMR Data:

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Si-O-CH₂-CH₃ | 3.8 (q) | 58 |

| Si-O-CH₂-CH₃ | 1.2 (t) | 18 |

| Si-CH₂-NH | 2.2 (s) | 45 |

| NH-CH₂-(CH₂)₄-CH₂-NH₂ | 2.6 (t) | 50 |

| NH-CH₂-(CH₂)₄-CH₂-NH₂ | 2.7 (t) | 42 |

| NH-(CH₂)₅-CH₂-NH₂ | 1.3 - 1.6 (m) | 26, 27, 32 |

| NH, NH₂ | Broad, variable | - |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Peaks:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300-3400 | N-H stretching (primary & secondary amines) | Medium, broad |

| 2850-2950 | C-H stretching (alkyl chains) | Strong |

| 1570-1650 | N-H bending | Medium |

| 1080-1100 | Si-O-C stretching | Strong |

| 780-800 | Si-C stretching | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electron ionization (EI) or chemical ionization (CI) techniques can be used.

Predicted Fragmentation Pattern:

The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 292. Key fragmentation patterns would likely involve the loss of ethoxy groups, cleavage of the hexyl chain, and alpha-cleavage adjacent to the nitrogen atoms.

Caption: Predicted major fragmentation pathways for this compound.

Applications in Drug Development and Biotechnology

The unique bifunctional nature of this compound makes it a valuable tool in various biomedical applications, particularly in the realm of drug delivery and bioconjugation.

Surface Functionalization of Nanoparticles for Drug Delivery

This silane can be used to modify the surface of inorganic nanoparticles, such as silica or iron oxide nanoparticles, to create drug delivery vehicles.[3][4] The amino groups on the surface can be used to attach drugs, targeting ligands, or imaging agents.

Protocol for Functionalization of Silica Nanoparticles:

-

Activation of Nanoparticles: Suspend silica nanoparticles in an acidic aqueous solution to ensure the presence of surface hydroxyl groups.

-

Silanization: Add this compound to the nanoparticle suspension and reflux for several hours. The triethoxysilyl groups will hydrolyze and condense with the surface hydroxyls of the nanoparticles.

-

Washing and Purification: Centrifuge and wash the functionalized nanoparticles repeatedly with ethanol and water to remove unreacted silane.

-

Drug Conjugation: The amino-functionalized nanoparticles can then be conjugated to a drug molecule containing a carboxylic acid group using a carbodiimide crosslinker such as EDC.

Caption: Workflow for drug conjugation to silica nanoparticles using the silane linker.

Bioconjugation for Biosensors and Immobilization

The amino groups of this compound can be used to immobilize biomolecules, such as proteins or antibodies, onto surfaces for applications in biosensors, microarrays, and affinity chromatography.[5][6]

Protocol for Protein Immobilization on a Glass Surface:

-

Surface Preparation: Clean a glass slide thoroughly with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate hydroxyl groups on the surface.

-

Silanization: Immerse the cleaned slide in a solution of this compound in an anhydrous solvent (e.g., toluene) and heat to form a self-assembled monolayer.

-

Activation of Amino Groups: The amino-functionalized surface can be activated using a homobifunctional crosslinker like glutaraldehyde.

-

Protein Immobilization: The activated surface is then incubated with a solution of the protein to be immobilized, leading to the formation of a covalent bond between the protein's amine groups and the crosslinker.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly versatile and valuable molecule for researchers in drug development and biotechnology. Its unique diamino functionality and ability to form stable bonds with inorganic surfaces provide a powerful platform for the creation of advanced drug delivery systems, biosensors, and other biomedical devices. The protocols and characterization data presented in this guide offer a solid foundation for the successful synthesis and application of this promising organosilane.

References

-

Reactions of (chloromethyl) ethoxysilanes with amines - R Discovery. (URL: [Link])

-

Amino-functionalized mesoporous silica nanoparticles as efficient carriers for anticancer drug delivery - PubMed. (URL: [Link])

-

Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications - PMC. (URL: [Link])

-

This compound | C13H32N2O3Si | CID 27058 - PubChem. (URL: [Link])

-

Synthesis of all cyclic N-aminosilanes by cyclisation or substitution... - ResearchGate. (URL: [Link])

-

Supporting Information for Stable carboxylic acid derivatized alkoxy silanes - The Royal Society of Chemistry. (URL: [Link])

-

Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC. (URL: [Link])

-

Functionalized Mesoporous Silica Nanoparticles as Delivery Systems for Doxorubicin: Drug Loading and Release - MDPI. (URL: [Link])

-

N-(6-Aminohexyl)aminopropyltrimethoxysilane | C12H30N2O3Si | CID 9925638 - PubChem. (URL: [Link])

-

N-(6-AMINOHEXYL)AMINOPROPYLTRIMETHOXYSILANE, 95% | - Gelest, Inc. (URL: [Link])

-

Fast surface immobilization of native proteins through catalyst-free amino-yne click bioconjugation - PMC. (URL: [Link])

-

Facile Conjugation of Biomolecules onto Surfaces via Mussel Adhesive Protein Inspired Coatings - PMC. (URL: [Link])

-

This compound CAS 15129 36 9| Changfu Chemical. (URL: [Link])

-

Synthesis of Aminopropyltriethoxysilyl-Substituted Imines and Amides - ResearchGate. (URL: [Link])

-

Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC. (URL: [Link])

-

Bioconjugation reactions for covalent coupling of proteins to gold surfaces - ResearchGate. (URL: [Link])

-

Fast surface immobilization of native proteins through catalyst-free amino-yne click bioconjugation - Chemical Science (RSC Publishing). (URL: [Link])

-

Injectable drug-loaded hydrogel using “clickable” amphiphilic triblock copolymer as precursor - ResearchGate. (URL: [Link])

-

Hydrogels and Their Applications in Targeted Drug Delivery - MDPI. (URL: [Link])

-

How can I synthesis Amine and Chlorine including fragment? - ResearchGate. (URL: [Link])

-

Hydrogels and Nanogels: Pioneering the Future of Advanced Drug Delivery Systems - PMC. (URL: [Link])

-

(PDF) Mannich reactions of nucleophilic aromatic compounds involving aminals and ?-amino ethers activated by chlorosilane derivatives; catalysis by chlorotrimethylsilane - ResearchGate. (URL: [Link])

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

N-Substituted S-Alkyl Carbamothioates in the Synthesis of Nitrogen-containing Functional Derivatives of the Adamantane Series - NIH. (URL: [Link])

-

Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC. (URL: [Link])

-

Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines - ResearchGate. (URL: [Link])

Sources

- 1. Facile Conjugation of Biomolecules onto Surfaces via Mussel Adhesive Protein Inspired Coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 92% [cymitquimica.com]

- 3. Amino-functionalized mesoporous silica nanoparticles as efficient carriers for anticancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C13H32N2O3Si | CID 27058 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Surface Modification with N-(6-Aminohexyl)aminomethyltriethoxysilane

Foreword: The Critical Role of Surface Engineering in Advanced Applications

In the realms of biomedical research, drug development, and advanced materials science, the ability to precisely control the interactions at the material interface is paramount. Surface modification is not merely a preparatory step but a fundamental tool that dictates the performance, biocompatibility, and functionality of a device or therapeutic carrier. Among the versatile chemical agents employed for this purpose, aminosilanes stand out for their capacity to form robust, functional layers on a variety of substrates.

This guide provides a comprehensive exploration of the mechanism and application of a particularly effective diamino-silane, N-(6-Aminohexyl)aminomethyltriethoxysilane (AHAMTES). We will delve into the nuanced chemistry of its interaction with surfaces, offer field-proven protocols for its application, and discuss critical characterization techniques. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this powerful molecule to achieve superior surface engineering outcomes.

The Chemistry of this compound: A Dual-Functionality Molecule

This compound is a bifunctional molecule, a characteristic that is central to its utility in surface modification.[1] Its structure can be deconstructed into two key components: the triethoxysilyl head and the diamino-functional tail.

-

The Triethoxysilyl Group: This silicon-containing moiety is the anchor of the molecule. The three ethoxy groups are hydrolyzable, meaning they can react with water to form reactive silanol (Si-OH) groups.[1] This hydrolysis is the critical first step in the surface modification process.

-

The Diamino-Functional Tail: The organic portion of the molecule consists of a hexyl chain with a primary amine at the terminus and a secondary amine internally. These amino groups provide reactive sites for the covalent attachment of other molecules, such as proteins, peptides, DNA, or other organic linkers.[1] This functionality is essential for creating bioactive or functionalized surfaces.

The extended alkyl chain between the silicon atom and the amino groups in AHAMTES is a key structural feature that enhances the hydrolytic stability of the resulting silane layer compared to shorter-chain aminosilanes like 3-aminopropyltriethoxysilane (APTES).[2][3]

The Mechanism of Action: A Step-by-Step Breakdown

The surface modification process using this compound can be understood as a three-stage mechanism: hydrolysis, condensation, and covalent bonding to the substrate.

Stage 1: Hydrolysis

In the presence of water, the ethoxy groups (-OCH₂CH₃) of the triethoxysilyl head are sequentially replaced by hydroxyl groups (-OH), forming silanetriols and releasing ethanol as a byproduct. This reaction can be catalyzed by either acid or base.

Caption: Hydrolysis of this compound.

Stage 2: Condensation

The newly formed, highly reactive silanol groups can condense with each other to form siloxane bonds (Si-O-Si), creating oligomers or a cross-linked network of silane molecules. This process is also catalyzed by acid or base.

Stage 3: Surface Binding and Self-Assembly

The silanol groups of the hydrolyzed AHAMTES molecules react with hydroxyl groups present on the surface of inorganic substrates like glass, silica, or metal oxides. This reaction forms stable, covalent siloxane bonds between the silane and the substrate, effectively anchoring the functional amino groups to the surface.[1] The molecules can also self-assemble into a monolayer or a more complex multilayered structure depending on the reaction conditions.

Caption: Condensation and surface binding of AHAMTES.

Field-Proven Protocol for Surface Modification of Glass Substrates

This protocol provides a detailed methodology for the consistent and effective modification of glass surfaces using this compound. The causality behind each step is explained to ensure a thorough understanding of the process.

Materials

-

This compound (AHAMTES)

-

Glass substrates (e.g., microscope slides, coverslips)

-

Anhydrous Toluene

-

Ethanol (ACS grade)

-

Acetone (ACS grade)

-

Sulfuric Acid (H₂SO₄), concentrated

-

Hydrogen Peroxide (H₂O₂), 30%

-

Deionized (DI) water

-

Nitrogen gas

-

Oven capable of maintaining 110°C

Experimental Workflow

Caption: Workflow for surface modification with AHAMTES.

Step-by-Step Procedure

Step 1: Substrate Cleaning

-

Place the glass substrates in a rack and sonicate for 15 minutes each in acetone, followed by ethanol, and finally DI water.

-

Rationale: This removes organic residues and particulate contaminants from the surface, ensuring a pristine starting point for the modification.

-

Step 2: Piranha Etching (Activation)

-

Prepare a piranha solution by carefully adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide. (EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)

-

Immerse the cleaned substrates in the piranha solution for 30-60 minutes.

-

Rationale: This step serves two purposes: it aggressively removes any remaining organic contaminants and, more importantly, it hydroxylates the glass surface, creating a high density of reactive -OH groups necessary for silane attachment.[4]

-

Step 3: Rinsing and Drying

-

Carefully remove the substrates from the piranha solution and rinse them extensively with DI water.

-

Dry the substrates under a stream of nitrogen gas and then in an oven at 110°C for at least 30 minutes.

-

Rationale: Thorough rinsing is crucial to remove any residual acid. Drying ensures that the surface is free of physisorbed water, which could lead to uncontrolled polymerization of the silane in solution.

-

Step 4: Silanization

-

Prepare a 1-2% (v/v) solution of AHAMTES in anhydrous toluene.

-

Rationale: Anhydrous solvent is critical to prevent premature hydrolysis and polymerization of the silane in the bulk solution, which would lead to a non-uniform and poorly adhered coating.[5] Toluene is a common choice for its ability to dissolve the silane and its relatively low reactivity.

-

-

Immerse the activated and dried substrates in the silane solution for 1-2 hours at room temperature with gentle agitation.

-

Rationale: This allows sufficient time for the silane molecules to diffuse to the surface and react with the surface hydroxyl groups. Agitation ensures a uniform concentration of the silane at the substrate surface.

-

Step 5: Post-Silanization Rinsing

-

Remove the substrates from the silanization solution and rinse them with fresh anhydrous toluene to remove any non-covalently bound silane.

-

Subsequently, rinse with ethanol and then DI water.

-

Rationale: The toluene rinse removes physisorbed silane. The ethanol and water rinses help to hydrolyze any remaining unreacted ethoxy groups on the bound silane molecules.[2]

-

Step 6: Curing

-

Dry the rinsed substrates under a stream of nitrogen gas.

-

Cure the substrates in an oven at 110°C for 1 hour.

-

Rationale: The curing step is critical for promoting the condensation of adjacent silanol groups, both between silane molecules and with the surface, to form a stable and cross-linked siloxane network.[2] This significantly enhances the durability and stability of the coating.

-

Quantitative Analysis of Surface Modification

The success of the surface modification can be quantified using various surface-sensitive analytical techniques. The following table presents typical data obtained for surfaces before and after modification with aminosilanes.

| Parameter | Unmodified Glass | AHAMTES-Modified Glass | Technique | Rationale for Change |

| Water Contact Angle | < 10° | 40-60° | Goniometry | The introduction of the hydrocarbon chains of the silane increases the hydrophobicity of the surface. |

| Surface Energy | High | Lowered | Contact Angle Analysis | The polar hydroxyl groups are replaced by the less polar aminosilane layer. |

| Layer Thickness | N/A | 5-20 Å | Ellipsometry | Indicates the formation of a thin film of silane on the surface. |

| Nitrogen Content | 0 at% | > 5 at% | XPS | Confirms the presence of the amine groups from the AHAMTES molecule on the surface. |

Troubleshooting Common Issues in Surface Modification

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Inconsistent or patchy coating | Incomplete cleaning or activation of the substrate. | Ensure thorough cleaning and piranha etching. |

| Premature hydrolysis and polymerization of the silane. | Use anhydrous solvents and handle the silane solution under an inert atmosphere. | |

| Poor adhesion of subsequent layers | Incomplete silanization or curing. | Increase silanization time or curing temperature/duration. |

| High degree of non-specific binding | Formation of thick, uncontrolled multilayers of silane. | Reduce silane concentration or reaction time. Consider vapor-phase deposition for monolayer formation.[6][7] |

| Loss of surface functionality over time in aqueous environments | Hydrolysis of the siloxane bonds. | Ensure proper curing to maximize cross-linking. The longer alkyl chain of AHAMTES provides better hydrolytic stability than shorter-chain aminosilanes.[2][3] |

Conclusion: A Versatile Tool for Advanced Surface Engineering

This compound is a powerful and versatile tool for the functionalization of surfaces in a wide range of applications, from biomedical devices to microarrays. Its dual functionality allows for the creation of robust, amine-terminated surfaces that can be further modified with a plethora of biomolecules and organic compounds. By understanding the underlying chemical mechanisms and adhering to meticulous, field-proven protocols, researchers can harness the full potential of this molecule to engineer surfaces with tailored properties, paving the way for innovations in drug delivery, diagnostics, and materials science.

References

- Smith, A. M., & Chen, C. S. (2008). How to prevent the loss of surface functionality derived from aminosilanes. Langmuir, 24(21), 12405–12409.

- Asenath, S. (2009). Investigation and Preparation of Hydrolytically Stable Aminosilane-derived Layers on Silica Surfaces. IDA.

- Chen, C. S., & Smith, A. M. (2012). How to prepare reproducible, homogeneous, and hydrolytically stable aminosilane-derived layers on silica. Langmuir, 28(2), 936–944.

- Chen, C. S., & Smith, A. M. (2011). How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica. PMC.

- Yadav, A. R., Sriram, R., Carter, J. A., & Miller, B. L. (2014). Comparative study of solution phase and vapor phase deposition of aminosilanes on silicon dioxide surfaces. Materials Science and Engineering: C, 35, 337–343.

- Yadav, A. R., Sriram, R., Carter, J. A., & Miller, B. L. (2013). Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. PMC.

-

Semantic Scholar. (n.d.). Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces. Retrieved from [Link]

- Smith, A. M., & Chen, C. S. (2008).

- Yadav, A. R., Sriram, R., Carter, J. A., & Miller, B. L. (2014). Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces. PubMed.

- Smith, A. M., & Chen, C. S. (2008).

-

ResearchGate. (n.d.). How To Prevent the Loss of Surface Functionality Derived from Aminosilanes | Request PDF. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Surface Treatment for Enhanced Material Interaction. Retrieved from [Link]

-

PubChem. (n.d.). N-(6-Aminohexyl)aminopropyltrimethoxysilane. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (n.d.). Simple surface modification techniques for immobilization of biomolecules on SU-8. Retrieved from [Link]

-

PubMed. (n.d.). Immobilization of biomolecules onto silica and silica-based surfaces for use in planar array biosensors. Retrieved from [Link]

-

PubMed. (n.d.). Surface Modification of Glass Slides with Aminosilanes for Microarray Use. Retrieved from [Link]

-

PubMed Central. (n.d.). Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing. Retrieved from [Link]

-

ResearchGate. (n.d.). How to evaluate or verify thickness results from Ellipsometry?. Retrieved from [Link]

- Xifré Pérez, E. (2007). Design, fabrication and characterization of porous silicon multilayer optical devices.

-

MDPI. (n.d.). The Effect of Curing Temperature and Thickness of Polybutyl Methacrylate Siloxane Coatings on the Corrosion Protection of Structural Steel S355. Retrieved from [Link]

- Stabrawa, I., et al. (2016). Investigation of Gold Nanolayer Properties Using X-Ray Reflectometry and Spectroscopic Ellipsometry Methods. Acta Physica Polonica A, 129(2), 233-236.

-

ResearchGate. (n.d.). How can I calculate surface energy from contact angle measurement?. Retrieved from [Link]

-

ResearchGate. (n.d.). A Tutorial on Spectroscopic Ellipsometry (SE), 1. Determination of the Thicknesses of Thin Oxide Layers on Semiconductor Substrates. Retrieved from [Link]

-

ResearchGate. (n.d.). The Determination of Thickness and Surface Mass Density of Mesothick Immunoprecipitate Layers by Null Ellipsometry and Protein 125Iodine Labeling | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Vapor or liquid phase deposition of silane monolayer on bare silicon- quickest method?. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scispace.com [scispace.com]

- 3. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immobilization of biomolecules onto silica and silica-based surfaces for use in planar array biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Hydrolysis and Condensation Behavior of N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE

<

Introduction: The Significance of N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES) in Material Science

This compound (AHAMTES) is a bifunctional organosilane that has garnered significant attention across various high-technology sectors, including materials science, biotechnology, and pharmaceuticals. Its unique molecular architecture, featuring a long-chain diamino functional group and hydrolyzable ethoxy groups, imparts superior reactivity, flexibility, and compatibility compared to conventional aminosilanes.[1] This allows AHAMTES to act as a molecular bridge, forming stable covalent bonds between inorganic substrates (such as glass, metals, and silica) and organic polymers.[2] This coupling capability is fundamental to the formulation of advanced composites, adhesives, coatings, and surface modifiers.[1][3] The performance of AHAMTES in these applications is critically dependent on its hydrolysis and condensation behavior, complex processes that dictate the formation of the robust siloxane (Si-O-Si) network responsible for adhesion and durability.[2][4] This guide provides a comprehensive exploration of the mechanisms, kinetics, and influencing factors governing the hydrolysis and condensation of AHAMTES, offering researchers and drug development professionals the foundational knowledge to harness its full potential.

Core Reaction Mechanisms: A Two-Step Process

The transformation of AHAMTES from a monomeric species to a cross-linked polysiloxane network proceeds through two primary, often concurrent, reaction stages: hydrolysis and condensation.[5]

Hydrolysis: The Activation Step

The initial and rate-determining step is the hydrolysis of the triethoxysilyl groups.[6] In the presence of water, the ethoxy groups (-OCH2CH3) are sequentially replaced by hydroxyl groups (-OH), forming silanol intermediates and releasing ethanol as a byproduct.[7] This reaction is catalyzed by both acids and bases.[6] The presence of the amino groups in the AHAMTES molecule can intramolecularly catalyze this process.[4][8]

The overall hydrolysis reaction can be represented as: R-Si(OCH2CH3)3 + 3H2O ⇌ R-Si(OH)3 + 3CH3CH2OH (where R represents the N-(6-aminohexyl)aminomethyl group)

This reaction is reversible, and the presence of excess ethanol can slow down the hydrolysis rate.[7][9]

Caption: The hydrolysis of AHAMTES to form a reactive silanetriol intermediate.

Condensation: Building the Siloxane Network

Following hydrolysis, the newly formed silanol groups are highly reactive and readily undergo condensation to form stable siloxane (Si-O-Si) bonds. This process can occur through two pathways:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. R-Si(OH)3 + (HO)3Si-R → (HO)2Si(R)-O-Si(R)(OH)2 + H2O

-

Alcohol-producing condensation: A silanol group reacts with a remaining ethoxy group to form a siloxane bond and an ethanol molecule.[8] R-Si(OH)3 + (CH3CH2O)3Si-R → (HO)2Si(R)-O-Si(R)(OCH2CH3)2 + CH3CH2OH

These condensation reactions continue, leading to the formation of oligomeric and eventually polymeric cross-linked siloxane networks.[6] The structure of this network, whether linear, branched, or cyclic, is influenced by various reaction conditions.[10]

Caption: The two primary pathways for the condensation of silanol intermediates.

Factors Influencing Hydrolysis and Condensation

The rates and outcomes of AHAMTES hydrolysis and condensation are highly sensitive to a range of experimental parameters. Understanding and controlling these factors is paramount for achieving desired material properties and ensuring reproducibility.

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Causality & Field-Proven Insights |

| pH | Slowest at neutral pH (≈7), accelerated by acid or base.[7] | Strongly dependent on pH; minimum rate near isoelectric point (pH ≈ 4).[10] | Expertise & Experience: The amino groups of AHAMTES render its aqueous solutions alkaline, which autocatalyzes hydrolysis.[7][10] For non-amino silanes, adjusting the pH to 3-5 with an acid is a common practice to accelerate hydrolysis.[7] However, for aminosilanes like AHAMTES, this is often unnecessary. Acidic conditions favor hydrolysis but can slow condensation, leading to more stable silanol solutions.[11] |

| Water/Silane Ratio (r) | Increases with water concentration up to a certain limit.[8] | Influences the dominant condensation pathway (water vs. alcohol producing).[8] | Trustworthiness: A stoichiometric amount of water is required for complete hydrolysis. However, an excess of water can sometimes inhibit the reaction, likely due to solubility issues of the silane.[8] The water content is a critical parameter for controlling the final structure of the siloxane network. |

| Solvent | Slower in the presence of co-solvents like ethanol.[9] | Can be influenced by solvent polarity and ability to hydrogen bond. | Expertise & Experience: The addition of alcohol co-solvents can retard the hydrolysis rate due to the reversibility of the reaction.[7] This can be strategically used to control the reaction kinetics and prolong the pot-life of silane solutions. |

| Temperature | Increases with temperature.[7] | Increases with temperature.[10] | Authoritative Grounding: As with most chemical reactions, higher temperatures increase the kinetic energy of the molecules, leading to faster reaction rates. This is a key parameter for controlling curing times in industrial applications. |

| Silane Concentration | Increases with higher concentration.[7] | Increases with higher concentration.[12] | Trustworthiness: Higher concentrations lead to more frequent molecular collisions, thus accelerating both hydrolysis and self-polymerization.[7] This can also influence the formation of oligomeric structures.[6] |

| Catalysts | Can be significantly accelerated by various catalysts.[8] | Also accelerated by hydrolysis catalysts.[6] | Authoritative Grounding: While the amino groups of AHAMTES provide intramolecular catalysis, external catalysts such as mineral acids, ammonia, and organometallic compounds (e.g., organotin) can be employed to further control the reaction rates.[8][13] |

Experimental Protocols for Characterization

A robust understanding of the hydrolysis and condensation of AHAMTES necessitates rigorous analytical characterization. The following are standard, field-proven methodologies.

Monitoring Hydrolysis and Condensation by Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for real-time monitoring of the chemical changes occurring during hydrolysis and condensation.[14][15]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of AHAMTES in a suitable solvent system (e.g., water/acetone or water/ethanol).

-

Instrument Setup: Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) cell for in-situ analysis.[6]

-

Data Acquisition: Record spectra at regular time intervals immediately after mixing the reactants.

-

Spectral Analysis: Monitor the following key vibrational bands:[16]

-

Disappearance of Si-O-C bonds: Indicative of ethoxy group hydrolysis.

-

Appearance of Si-OH bonds (silanols): Typically observed as a broad band around 937 cm⁻¹.[9]

-

Formation of Si-O-Si bonds (siloxanes): Characterized by bands corresponding to linear and cyclic structures (e.g., around 1107 cm⁻¹ and 1013 cm⁻¹, respectively).[9]

-

Appearance of Ethanol: The formation of ethanol as a byproduct can also be tracked.[17]

-

Caption: Experimental workflow for monitoring AHAMTES hydrolysis and condensation using FTIR.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²⁹Si NMR, provides detailed insights into the reaction kinetics and the structure of the resulting siloxane species.[18][19]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve AHAMTES in a deuterated solvent system (e.g., D₂O/acetone-d₆) to initiate hydrolysis.

-

¹H NMR Analysis:

-

Monitor the disappearance of the ethoxy group signals.

-

Observe the appearance of ethanol signals.

-

This allows for the quantification of the extent of hydrolysis over time.[19]

-

-

²⁹Si NMR Analysis:

-

Track the chemical shifts of the silicon atoms to identify different species:

-

This provides a detailed picture of the condensation process and the evolution of the siloxane network.

-

Caption: Workflow for structural analysis of AHAMTES hydrolysis and condensation products by NMR.

Conclusion: A Pathway to Optimized Performance

A thorough understanding of the hydrolysis and condensation behavior of this compound is fundamental to its effective application. The interplay of pH, water concentration, solvent, and temperature dictates the kinetics of these reactions and the final architecture of the resulting siloxane network. By leveraging the analytical techniques outlined in this guide, researchers and drug development professionals can precisely control and characterize the behavior of AHAMTES, leading to the rational design of high-performance materials with enhanced durability, adhesion, and functionality. The ability to manipulate these fundamental chemical processes unlocks the full potential of this versatile and powerful organosilane.

References

- Hydrolysis and condensation of alkoxysilanes investigated by internal reflection FTIR spectroscopy. (n.d.).

- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC. (n.d.).

- Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and - DTIC. (n.d.).

- Investigating the effect of pH on the surface chemistry of an amino silane treated nano silica. (n.d.).

- Nuclear Magnetic Resonance Studies of the Hydrolysis and Molecular Motion of Aminopropylsilane - Scholars' Mine. (n.d.).

- What are the factors that affect the hydrolysis reaction rate of silane coupling agents? (n.d.).

- Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc. (n.d.).

- Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents - ResearchGate. (n.d.).

- FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane - ResearchGate. (n.d.).

- Hydrolysis and condensation of silanes in aqueous solutions | Request PDF - ResearchGate. (n.d.).

- NMR-spectroscopic investigations on the hydrolysis of functional trialkoxysilanes. (n.d.).

- How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC - NIH. (n.d.).

- Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. (n.d.).

- Investigating the effect of pH on the surface chemistry of an amino silane treated nano silica. (2011).

- Assignment of the FTIR peaks for silanes. | Download Table - ResearchGate. (n.d.).

- Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy - ResearchGate. (n.d.).

- FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane - Elsevier. (n.d.).

- INFRARED STUDY OF THE SILICA/SILANE REACTION - https ://ris.utwen te.nl. (n.d.).

- Aldehyde-Assisted Alkoxysilane Condensation to Form Siloxane Bond: A New Process for Curing Alkoxy-Functional Silicone Resins - MDPI. (n.d.).

- Solvolysis–hydrolysis of N-bearing alkoxysilanes: Reactions studied with 29 Si NMR. (n.d.).

- WO2014186709A1 - Catalyst for synthesis of siloxanes - Google Patents. (n.d.).

- US7429672B2 - Process for the direct synthesis of trialkoxysilane - Google Patents. (n.d.).

- This compound: A Versatile Amino Silane for Enhanced Material Performance. (n.d.).

- The Science of Bonding: Why this compound is Essential for Adhesives - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- This compound CAS 15129 36 9| Changfu Chemical. (n.d.).

- Investigation and Preparation of Hydrolytically Stable Aminosilane-derived Layers on Silica Surfaces - IDA. (n.d.).

- N-(6-AMINOHEXYL)AMINOPROPYLTRIMETHOXYSILANE, 95% | - Gelest, Inc. (n.d.).

- This compound | C13H32N2O3Si | CID 27058 - PubChem. (n.d.).

- The synthesis of N -(6-aminohexyl)aminopropyltrimethoxysilane (AHAP3)... - ResearchGate. (n.d.).

- Hydrolysis and condensation reactions associated with an amino alkyl... - ResearchGate. (n.d.).

- Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group | Request PDF - ResearchGate. (n.d.).

- N-(6-aminohexyl)aminopropyltrimethoxysilane | 51895-58-0 - ChemicalBook. (n.d.).

-

FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. (n.d.). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBzjXm-7k_pHZ-oezMqQ5xPS5_TAOGLn_ZNhoqrZZgsg1f3WU3Y2uCE8rDwZwh_CluX3WFimU21SL3H9tG3AXsrTDzmnHUcA8lKlfa7DxiO91bcslHD2yKlRNW-UK0BRVND9nlvrqgZ98xWBI=]([Link]

Sources

- 1. This compound CAS 15129 36 9| Changfu Chemical [cfsilicones.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. gelest.com [gelest.com]

- 7. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 8. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. WO2014186709A1 - Catalyst for synthesis of siloxanes - Google Patents [patents.google.com]

- 14. tandfonline.com [tandfonline.com]

- 15. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. "Nuclear Magnetic Resonance Studies of the Hydrolysis and Molecular Mot" by Hye-Jung Kang, Wiriya Meesiri et al. [scholarsmine.mst.edu]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Navigating the Solution Landscape: A Technical Guide to the Solubility of N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Versatility of N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE

This compound is a bifunctional organosilane that has garnered significant interest across various scientific disciplines, including materials science, nanotechnology, and bioconjugation. Its unique molecular architecture, featuring a diamino functional group and hydrolyzable triethoxysilyl groups, allows it to act as a molecular bridge between organic and inorganic materials.[1][2] This dual reactivity is pivotal for applications such as surface modification, adhesion promotion, and the synthesis of functionalized nanoparticles. A thorough understanding of its solubility in different organic solvents is paramount for its effective application, ensuring homogenous reaction conditions and predictable performance. This guide provides an in-depth exploration of the solubility characteristics of this compound, the underlying chemical principles, and practical guidance for its use in a laboratory setting.

The Molecular Basis of Solubility: A Structural Perspective

The solubility of this compound is dictated by its distinct structural components:

-

The Alkyl-Amino Backbone: The long hexyl chain and the two amino groups (a primary and a secondary amine) introduce a degree of polarity and the capacity for hydrogen bonding. This part of the molecule contributes to its affinity for polar organic solvents.

-

The Triethoxysilyl Headgroup: The silicon atom bonded to three ethoxy groups is susceptible to hydrolysis. While the Si-O-C bonds have some polar character, the overall contribution of this group to polarity is moderate. The ethoxy groups can also participate in hydrogen bonding as acceptors.

The interplay between the polar amino groups and the less polar but reactive silyl ether moiety results in a molecule with a broad range of solubilities. Generally, amino silanes are known to be soluble in a wide array of organic solvents.[1]

Solubility Profile in Common Organic Solvents

While specific quantitative solubility data for this compound is not extensively published in a consolidated format, its solubility can be predicted and has been anecdotally confirmed in practice across various solvent classes. The following table summarizes the expected solubility behavior.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale and Considerations |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble, but with reactivity | The amino groups readily hydrogen bond with the hydroxyl group of alcohols, promoting solubility. However, the triethoxysilyl group will undergo transesterification or hydrolysis (if water is present) with the alcohol, especially in the presence of acid or base catalysts, or upon heating. This can lead to the formation of new siloxane species and affect the long-term stability of the solution. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | Ketones are polar aprotic solvents that can effectively solvate the amino groups without reacting with the triethoxysilyl group under normal conditions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers are good solvents for many organic compounds and are expected to readily dissolve this aminosilane due to their ability to solvate the alkyl chain and interact with the polar functionalities. |

| Hydrocarbons | Toluene, Hexane, Cyclohexane | Moderately Soluble to Soluble | The long hexyl chain provides lipophilic character, allowing for solubility in nonpolar hydrocarbon solvents. Solubility may be lower in short-chain alkanes compared to aromatic hydrocarbons like toluene, which can engage in weak pi-stacking interactions. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds and are expected to be good solvents for this compound. |

Causality of Experimental Choices: Why Solvent Selection Matters

The choice of solvent is not merely a matter of dissolution; it is a critical experimental parameter that can influence the outcome of a reaction or surface modification process.

-

For Surface Modification: When using the aminosilane to functionalize a surface, the solvent must not only dissolve the silane but also effectively wet the substrate. For polar surfaces like glass or metal oxides, short-chain alcohols are often used as they can help to hydrolyze the triethoxysilyl groups to reactive silanols, which then bond to the surface.

-

For Organic Synthesis: In reactions where the amino groups are to be modified, an inert, aprotic solvent such as THF, DCM, or toluene is preferred to prevent unwanted side reactions with the silyl ether.

-

Impact of Impurities: The presence of water in any organic solvent can initiate the hydrolysis and subsequent condensation of the triethoxysilyl groups, leading to the formation of oligomers and potentially a gel. Therefore, for applications requiring the monomeric form, the use of anhydrous solvents is crucial.

Experimental Protocol for Determining Solubility

This section provides a standardized, step-by-step methodology for determining the qualitative and semi-quantitative solubility of this compound in a chosen organic solvent.

Objective: To determine if the aminosilane is soluble, partially soluble, or insoluble in a given solvent at a specific concentration and temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, acetone, toluene)

-

Small vials or test tubes with caps

-

Pipettes or syringes for accurate liquid transfer

-

Vortex mixer

-

Water bath or heating block (optional, for temperature studies)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to minimize premature hydrolysis.

-

Solvent Addition: Add a defined volume (e.g., 1 mL) of the selected organic solvent to a vial.

-

Analyte Addition: Add a small, known amount (e.g., 10 µL, corresponding to approximately 1% v/v) of this compound to the solvent.

-

Mixing: Cap the vial and vortex for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the solution against a well-lit background.

-

Soluble: The solution is clear and free of any visible particles or cloudiness.

-

Partially Soluble: The solution is cloudy, or there are undissolved droplets of the aminosilane.

-

Insoluble: The aminosilane forms a distinct separate layer or large, undissolved globules.

-

-

Semi-Quantitative Analysis (Optional): If the compound is soluble at the initial concentration, incrementally add more of the aminosilane (e.g., in 10 µL aliquots), vortexing after each addition, until saturation is reached (i.e., the point at which it no longer dissolves completely). This will provide an estimate of the solubility limit.

-

Temperature Effects (Optional): If a compound is partially soluble or insoluble at room temperature, gently warm the vial in a water bath to observe if solubility increases with temperature. Note any changes upon cooling back to room temperature.

Caption: The hydrolysis and condensation pathway of the aminosilane.

Practical Implications:

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.

-

Solvent Purity: For applications where the monomeric form is desired, anhydrous solvents should be used.

-

Solution Stability: Solutions of the aminosilane, especially in protic solvents, may have a limited shelf life. It is often best to prepare solutions fresh before use.

Conclusion

This compound is a versatile molecule with a favorable solubility profile in a wide range of common organic solvents. Its solubility is governed by the balance of its polar amino-functionalized alkyl chain and its reactive triethoxysilyl headgroup. While generally soluble, the key consideration for its use is the management of its reactivity, particularly its susceptibility to hydrolysis and condensation. By understanding the principles outlined in this guide and employing careful experimental techniques, researchers, scientists, and drug development professionals can effectively harness the potential of this powerful bifunctional molecule for their specific applications.

References

-

Co-Formula. (n.d.). Amino Functional Silane | Amino Silane Coupling Agent & Adhesion Promoter. Retrieved from [Link]

-

Changfu Chemical. (n.d.). This compound CAS 15129 36 9. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Silane Coupling Agents. Retrieved from [Link]

- Nguyen, T. T., Sharma, A., Nguyen, T. L. P., Trimble, M. A., Seo, D.-K., & Trovitch, R. J. (2024).

-

ResearchGate. (2021, October 19). Solubility of Silane-PEG10K-SH?. Retrieved from [Link]

-

DTIC. (n.d.). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE in Material Science and Beyond

This compound is a diamino-functional silane coupling agent that plays a critical role in a wide array of applications, from enhancing the performance of composite materials to the surface modification of biomedical devices. Its unique molecular structure, featuring a long hexylamino spacer and hydrolyzable ethoxy groups, allows it to act as a molecular bridge between inorganic substrates and organic polymers, thereby improving adhesion, durability, and overall performance. Understanding the thermal stability and decomposition pathways of this silane is paramount for defining its operational limits and ensuring the long-term reliability of materials and devices that incorporate it. This in-depth technical guide provides a comprehensive overview of the thermal behavior of this compound, offering insights into its decomposition mechanisms and outlining robust analytical methodologies for its characterization.

The Structural Basis of Thermal Stability in Amino-Functionalized Silanes

The thermal stability of an organosilane is intrinsically linked to its molecular architecture. In the case of this compound, several key structural features govern its behavior at elevated temperatures:

-

The Siloxane Bond (Si-O-C): The triethoxysilyl group is susceptible to hydrolysis and condensation, forming robust siloxane (Si-O-Si) networks. The thermal stability of these foundational bonds is a critical determinant of the material's overall heat resistance.

-

The Alkyl Spacer: The aminomethyl and hexylamino groups provide a flexible hydrocarbon backbone. The length and nature of this alkyl chain influence the material's physical properties and can be a site for initial thermal degradation.

-

The Amino Functional Groups: The primary and secondary amine groups are reactive moieties that can participate in various chemical interactions, including cross-linking and catalysis. While beneficial for adhesion, these groups can also influence the decomposition pathway.

The general order of thermal stability for silane coupling agents is influenced by the organic functionality attached to the silicon atom. Typically, gamma-substituted silanes, where the organic group is separated from the silicon by three carbon atoms, exhibit sufficient thermal stability for many applications.

Unraveling the Decomposition Pathways: A Mechanistic Perspective

The thermal decomposition of this compound is a complex process involving multiple, often overlapping, reaction steps. While specific, detailed studies on this exact molecule are limited, the degradation mechanisms can be inferred from the behavior of structurally related aminosilanes. The decomposition is generally believed to proceed through a combination of bond scission events within the organic and inorganic portions of the molecule.

Key Decomposition Stages:

-

Initial Degradation (Lower Temperatures): At moderately elevated temperatures, the initial weight loss is often attributed to the desorption of physically adsorbed water and the initiation of condensation reactions of residual silanol (Si-OH) groups. The decomposition of the organic moiety may also begin in this stage.

-

Major Decomposition (Higher Temperatures): As the temperature increases, the primary decomposition of the organic backbone occurs. This involves the cleavage of C-C, C-N, and C-H bonds within the hexylamino and aminomethyl groups.

-

Final Residue Formation: At very high temperatures, the organic components are largely volatilized, leaving behind a silica-based residue.

The presence of amino groups can catalyze the hydrolysis of siloxane bonds, which could potentially lower the decomposition temperature under certain conditions.

Analytical Methodologies for Characterizing Thermal Stability

A multi-faceted analytical approach is essential for a comprehensive understanding of the thermal stability and decomposition of this compound. The following techniques provide critical quantitative and qualitative data.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a cornerstone technique for assessing thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

| Parameter | Description | Typical Expected Behavior for Aminosilanes |

| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. | For related aminosilanes like (3-aminopropyl) triethoxysilane (APTES) coated materials, decomposition of the organic portion can be observed. |

| Temperature of Maximum Decomposition Rate (Tmax) | The temperature at which the rate of mass loss is highest. | Data on similar diamino-functional silanes suggests this occurs in the range of 300-500°C. |

| Residual Mass | The percentage of the initial mass remaining at the end of the analysis. | Primarily composed of silica and other inorganic residues. |

A thermogravimetric analysis of a dried hydrolysate of a similar compound, N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, showed a 25% weight loss at 390 °C, indicating significant decomposition of the organic component at this temperature.[1][2]

Evolved Gas Analysis (EGA): TGA Coupled with Mass Spectrometry (TGA-MS)

To identify the volatile decomposition products, TGA is often coupled with Mass Spectrometry. As the sample is heated in the TGA, the evolved gases are transferred to the MS for real-time analysis.[3]

Expected Decomposition Products:

-

Low Molecular Weight Amines and Hydrocarbons: Fragments from the hexylamino and aminomethyl groups.

-

Ammonia (NH3): From the degradation of the amino groups.

-

Water (H2O): From condensation of silanol groups and decomposition of the organic part.

-

Carbon Dioxide (CO2) and Carbon Monoxide (CO): From the oxidation of the organic backbone if oxygen is present.

-

Siloxane Fragments: Volatile cyclic or linear siloxanes.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for detailed analysis of the thermal degradation products. The sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[4] This provides a detailed "fingerprint" of the decomposition products.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Place 5-10 mg of the liquid this compound into a clean, tared alumina or platinum crucible.

-

Place the crucible into the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 800°C at a constant heating rate of 10°C/min.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of maximum decomposition rates, and the final residual mass.

Protocol 2: TGA-Mass Spectrometry (TGA-MS)

Objective: To identify the evolved gases during the thermal decomposition of this compound.

Instrumentation: A TGA instrument coupled to a mass spectrometer via a heated transfer line.

Procedure:

-

Prepare and load the sample into the TGA as described in Protocol 1.

-

Set the heated transfer line to a temperature sufficient to prevent condensation of the evolved gases (typically 200-250°C).

-

Configure the mass spectrometer to scan a mass-to-charge (m/z) range of approximately 10-200 amu.

-

Initiate the TGA heating program as in Protocol 1.

-

Simultaneously begin data acquisition on the mass spectrometer.

-

Correlate the ion currents of specific m/z values with the weight loss events observed in the TGA data to identify the evolved species at different decomposition stages.[3][5]

Protocol 3: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Objective: To obtain a detailed chemical fingerprint of the pyrolysis products of this compound.

Instrumentation: A pyrolysis unit directly interfaced with a GC/MS system.

Procedure:

-

Place a small amount of the sample (approximately 0.1-0.5 mg) into a pyrolysis sample cup.

-

Insert the sample cup into the pyrolyzer.

-